
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is a synthetic organic compound that combines a furan ring, an indole moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Coupling with Indole: The furan-2-ylmethyl intermediate is then coupled with indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is a synthetic organic compound with a variety of scientific research applications due to its unique combination of a furan ring, an indole moiety, and a benzamide group.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It serves as a building block in the synthesis of more complex molecules.
- Biology It is studied for its interactions with biological macromolecules.
- Medicine It is investigated for its potential anticancer properties, particularly its ability to modulate estrogen receptors.
Anticancer Properties
Research indicates that This compound exhibits anticancer activity. In vitro studies have demonstrated cytotoxicity against different cancer cell lines. The compound induces apoptosis and cell cycle arrest at the G1 phase, evidenced by increased caspase 3/7 activity in treated cells.
HDAC Inhibition
This compound also acts as a histone deacetylase (HDAC) inhibitor. It inhibits HDAC1 with an IC50 value of approximately 2.89 µM, suggesting therapeutic potential in cancer treatment.
Study on Antitumor Activity
A study involving synthesized derivatives of indole-based compounds, including This compound, evaluated the compounds against various cancer cell lines. Compounds with electron-withdrawing groups exhibited enhanced biological activity, effectively inhibiting cell proliferation and inducing apoptosis in MCF-7 cells.
Structure-Activity Relationship (SAR)
Modifications on the furan and indole rings significantly influence the biological activity of the compound. Substituents at specific positions on the aromatic rings correlate with increased potency against cancer cell lines.
Data Table: Anticancer Activity
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 1.88 | 2.12 (5-FU) |
HCT116 | 2.12 | 2.84 (Doxorubicin) |
A549 | 0.98 | 1.93 (Prodigiosin) |
Other Indole Derivatives
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide involves its interaction with molecular targets such as estrogen receptors. The compound exhibits substantial affinity towards estrogen receptor alpha (ERα), which can influence cell proliferation and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonyl Indole-Benzimidazoles: These compounds also exhibit anticancer properties and estrogen receptor modulatory actions.
Ethylsulfonyl Indole-Benzimidazoles: Similar to the methylsulfonyl derivatives, these compounds have been studied for their anticancer effects.
Uniqueness
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is unique due to its specific combination of a furan ring, an indole moiety, and a benzamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biologische Aktivität
N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18N4O2
- Molecular Weight : 370.4 g/mol
- IUPAC Name : this compound
- SMILES Notation : CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54
The compound features a furan ring, an indole moiety, and a benzamide structure, which are known to contribute to various biological activities.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 1.88 | 2.12 (5-FU) |
HCT116 | 2.12 | 2.84 (Doxorubicin) |
A549 | 0.98 | 1.93 (Prodigiosin) |
The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by increased caspase 3/7 activity in treated cells .
HDAC Inhibition
Another significant aspect of its biological activity is its role as a histone deacetylase (HDAC) inhibitor. The compound has been shown to inhibit HDAC1 with an IC50 value of approximately 2.89 µM, demonstrating potential for therapeutic applications in cancer treatment .
Study on Antitumor Activity
In a comprehensive study, researchers synthesized several derivatives of indole-based compounds, including this compound. The study evaluated the compounds against various cancer cell lines and determined that those with electron-withdrawing groups exhibited enhanced biological activity. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the furan and indole rings significantly influenced the biological activity of the compound. For instance, substituents at specific positions on the aromatic rings were correlated with increased potency against cancer cell lines .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-indol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-14-18-8-4-12-24-18)16-6-3-7-17(13-16)22-11-10-15-5-1-2-9-19(15)22/h1-13H,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEHNMBKMTYZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.